N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide

Lipophilicity Permeability ADME

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide (CAS 941971-51-3) is a uniquely differentiated benzimidazole-acetamide scaffold. The ortho-(benzimidazol-2-yl)aniline motif and 4-methanesulfonyl group confer XLogP3 3.2 and TPSA 100 Ų — ideal for CNS-penetrant kinase inhibitor programs. Unlike para-substituted analogs, this regioisomer presents a distinct amide conformation critical for selectivity. Each batch is supplied at ≥95% purity, verified for SAR consistency. Secure your supply for screening-library expansion or late-stage functionalization today.

Molecular Formula C22H19N3O3S
Molecular Weight 405.47
CAS No. 941971-51-3
Cat. No. B2682723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide
CAS941971-51-3
Molecular FormulaC22H19N3O3S
Molecular Weight405.47
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O3S/c1-29(27,28)16-12-10-15(11-13-16)14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
InChIKeyHMXFTXFHVLCVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide (CAS 941971-51-3) – Physicochemical Profile and Sourcing-Ready Identity


N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide (CAS 941971-51-3) is a synthetic small molecule belonging to the benzimidazole-acetamide class, characterized by a 2-phenylbenzimidazole core linked via an amide bridge to a 4-methanesulfonylphenyl moiety [1]. The compound has a molecular formula of C22H19N3O3S, a molecular weight of 405.47 g·mol⁻¹, and computed physicochemical properties including an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 100 Ų [1]. It is commercially catalogued under several identifiers, including AKOS024470924 and F2829-0077, and is typically supplied at research-grade purity (≥95%) for screening or SAR studies . The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing kinase inhibitory, antimicrobial, and anticancer activities [2].

Why N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide Cannot Be Replaced by a Close Structural Analog


Benzimidazole-acetamide derivatives are highly sensitive to substituent variations at the phenylacetamide and benzimidazole positions. Even small changes—such as replacing the 4-methanesulfonyl group with a sulfonamide, benzylsulfonyl, or halogen—can drastically alter lipophilicity, hydrogen-bonding capacity, target engagement, and metabolic stability [1]. The specific ortho-(benzimidazol-2-yl)aniline motif in this compound directs a distinct conformational presentation of the amide group relative to analogs with para- or meta-substituted aniline linkers, which can lead to divergent binding modes and selectivity profiles [1]. Consequently, assuming functional equivalence among structurally similar compounds within this class is unjustified without direct comparative data. The sections below detail the quantifiable physicochemical and structural features that substantiate the unique identity of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide.

Quantitative Differentiation Evidence for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide


Lipophilicity Profiling: XLogP3 Comparison Against Benzenesulfonyl Analog

The target compound exhibits an XLogP3 of 3.2, which falls within the optimal range for CNS drug candidates (typically XLogP 2–4) and indicates moderate lipophilicity favorable for passive membrane permeability [1]. In contrast, the closely related benzenesulfonyl analog 2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide (MW 391.4) lacks the methyl substituent on the sulfone, which reduces its computed logP to an estimated range of 2.5–2.8 based on class-level SAR trends for benzimidazole sulfones [2]. The difference of ΔXLogP ≈ 0.4–0.7 suggests the target compound would display higher partitioning into lipid bilayers, potentially impacting bioavailability and tissue distribution.

Lipophilicity Permeability ADME

Topological Polar Surface Area (TPSA) as a Differentiator from Amide-Linked Benzimidazole Congeners

The target compound possesses a computed TPSA of 100 Ų, which is above the typical threshold for optimal oral bioavailability (≤140 Ų) but substantially lower than that of sulfonamide-containing benzimidazole derivatives (e.g., benzenesulfonamide-benzimidazole hybrids, TPSA typically >120 Ų) that incorporate additional polar SO₂NH groups [1][2]. Compared to the benzylsulfonyl analog N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide (estimated TPSA ~95–105 Ų based on similar atom count), the methanesulfonyl variant is predicted to have slightly higher hydrogen-bond acceptor capacity due to the sulfone oxygens, which may enhance solubility while maintaining reasonable passive permeability [3].

Polar Surface Area Drug-likeness Bioavailability

Purity and Lot-to-Lot Consistency: Research-Grade Specifications for Reproducible Screening

The compound is commercially available with a standard purity of ≥95% (HPLC), as verified by multiple independent suppliers catering to the screening library market . This contrasts with early-stage synthetic intermediates or custom-synthesized analogs, which may vary in purity from 85% to 98% depending on synthetic route and purification effort. Consistency in purity is critical for reliable dose-response profiling; impurities >1% can confound IC₅₀ determinations, particularly in biochemical kinase assays where false positives due to metal chelation or reactive species are common [1].

Purity Reproducibility Screening

Optimal Use Cases for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Benzimidazole-Acetamide Kinase Inhibitors

The compound serves as a core scaffold for systematic SAR exploration by varying the sulfone substituent and amide linker. Its moderate lipophilicity (XLogP3 3.2) and polar surface area (100 Ų) make it a suitable starting point for optimizing permeability and selectivity at kinase ATP-binding sites. Researchers can compare the methanesulfonyl variant directly with the benzenesulfonyl and benzylsulfonyl analogs to map the contribution of the sulfone moiety to enzyme inhibition [1].

Computational Docking and Pharmacophore Modeling for CNS Targets

With a predicted XLogP in the CNS-favorable range (3.2), this compound is an attractive candidate for virtual screening campaigns aimed at neurodegenerative or neuropsychiatric targets. The TPSA of 100 Ų aligns with established models for blood-brain barrier penetration, offering a scaffold that balances hydrophobicity and polarity [2].

Screening Library Development for Phenotypic Assays

Given its high commercial purity (≥95%) and multi-vendor availability, the compound is suitable for inclusion in diverse screening libraries for phenotypic screening against cancer, bacterial, or inflammatory models. Its structural uniqueness among benzimidazole-acetamide derivatives reduces the risk of redundancy with existing library entries, maximizing chemical diversity coverage .

Synthetic Intermediate for Custom Derivatization

The methanesulfonyl group can be selectively reduced or substituted, enabling late-stage functionalization to generate analogs with tailored properties. The ortho-(benzimidazol-2-yl)aniline moiety provides a handle for further elaboration via coupling reactions, making the compound a versatile intermediate for medicinal chemistry programs [1].

Quote Request

Request a Quote for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.